

chemical structure and properties of oxacillin sodium salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxacillin

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Oxacillin Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin sodium salt is a semisynthetic, penicillinase-resistant beta-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-positive bacteria, particularly penicillin-resistant *Staphylococcus aureus*. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **oxacillin** sodium salt. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its stability and degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

Oxacillin sodium salt is the sodium salt of **oxacillin**, a derivative of 6-aminopenicillanic acid. The core structure consists of a β -lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The acyl side chain, 5-methyl-3-phenyl-4-isoxazolecarbonyl, confers resistance to enzymatic degradation by bacterial β -lactamases.

The chemical structure of **oxacillin** sodium salt is depicted below:

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Table 1: Chemical Identification of **Oxacillin** Sodium Salt

Identifier	Value
IUPAC Name	sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]
CAS Number	1173-88-2 (anhydrous)[1][2][3][4] 7240-38-2 (monohydrate)[4]
Molecular Formula	C ₁₉ H ₁₈ N ₃ NaO ₅ S (anhydrous)[2][3] C ₁₉ H ₂₀ N ₃ NaO ₆ S (monohydrate)[1]
SMILES String	O=C(--INVALID-LINK--N1C2=O)[O-].[Na+][4]

Physicochemical Properties

Oxacillin sodium salt is a white or almost white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Oxacillin** Sodium Salt

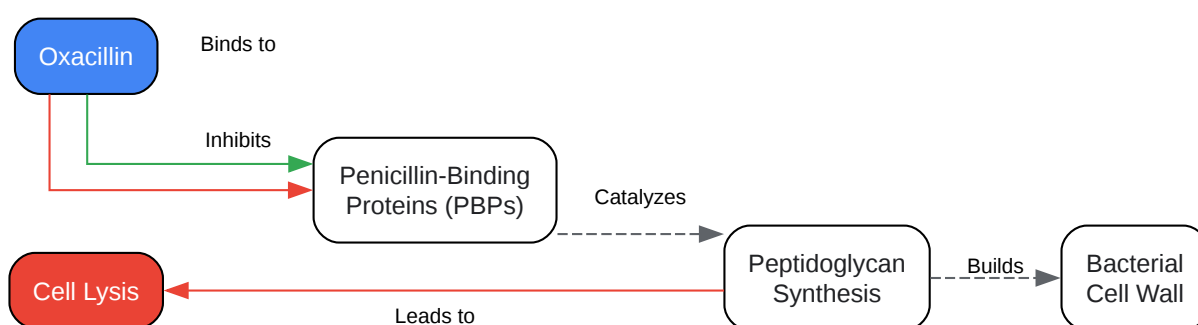
Property	Value	Reference
Molecular Weight	423.42 g/mol (anhydrous)	[3][4]
	441.43 g/mol (monohydrate)	[1]
Melting Point	188 °C	
pKa	2.72	
Solubility		
Water	Soluble (50 mg/mL)	
Ethanol	2 mg/mL	[5]
DMSO	16 mg/mL	[5]
Dimethylformamide (DMF)	20 mg/mL	[5]
PBS (pH 7.2)	10 mg/mL	[5]
Acetone	Very slightly soluble	[2]
Butanol	Very slightly soluble	[2]
Ethyl acetate	Almost insoluble	[2]
Petroleum ether	Almost insoluble	[2]
Appearance	Crystalline solid	[5]

Mechanism of Action

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary target of **oxacillin** is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The proposed mechanism of action involves the following steps:

- Binding to Penicillin-Binding Proteins (PBPs): The strained β -lactam ring of **oxacillin** covalently binds to the active site of PBPs.[7]
- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
- Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.
- Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.



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Caption: Mechanism of action of **oxacillin** leading to bacterial cell lysis.

Experimental Protocols

Synthesis of Oxacillin Sodium Salt

The following protocol describes a general method for the synthesis of **oxacillin** sodium.

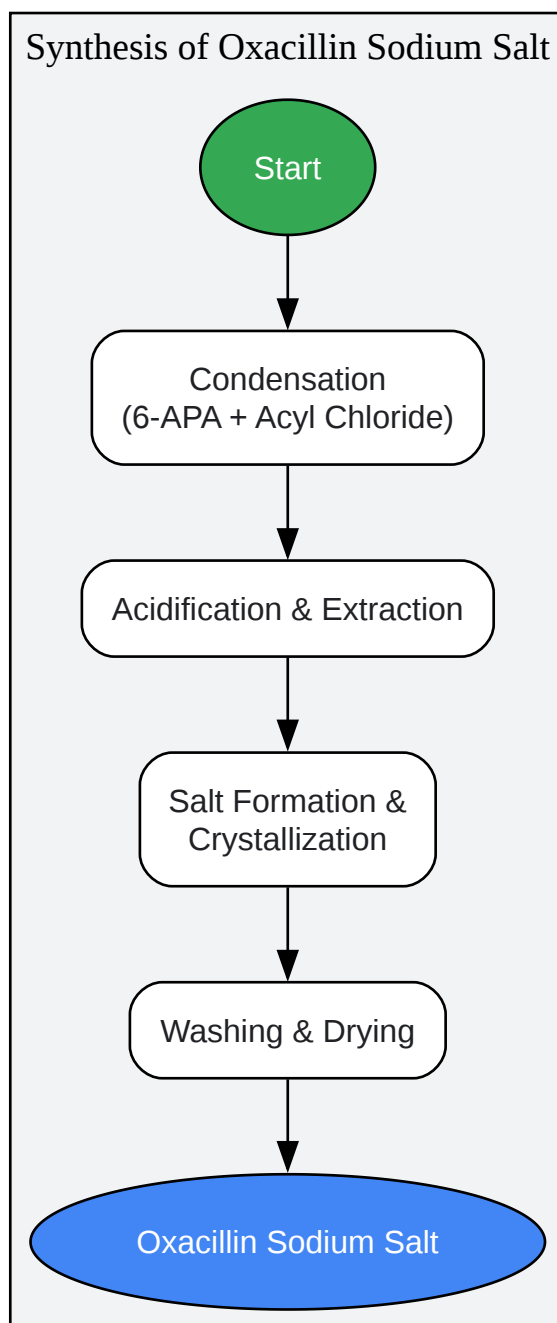
Materials:

- 6-Aminopenicillanic acid (6-APA)
- 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride
- Sodium bicarbonate

- Acetone
- Water
- n-Butanol
- Sodium acetate solution (20% in methanol)[2]

Procedure:

- Condensation:[2] a. In a reaction vessel, dissolve 6-APA in a mixture of acetone and water. b. Cool the solution to 0-5 °C. c. Slowly add 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride to the cooled solution while maintaining the pH at 7.0-7.5 with the addition of a sodium bicarbonate solution. d. Stir the reaction mixture at 0-5 °C for 2-3 hours.
- Acidification and Extraction:[2] a. After the reaction is complete, acidify the mixture to pH 2.0 with a suitable acid (e.g., hydrochloric acid). b. Extract the **oxacillin** free acid into an organic solvent such as n-butanol. c. Wash the organic layer with water to remove any impurities.
- Salt Formation and Crystallization:[2] a. To the butanolic extract of **oxacillin**, slowly add a 20% solution of sodium acetate in methanol. b. Stir the mixture to induce the crystallization of **oxacillin** sodium salt. c. Collect the precipitated crystals by filtration.
- Washing and Drying:[2] a. Wash the crystals with n-butanol and then with a volatile solvent like acetone to remove residual butanol and water. b. Dry the purified **oxacillin** sodium salt crystals under vacuum at a temperature not exceeding 50 °C.



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Caption: General workflow for the synthesis of **oxacillin** sodium salt.

Analytical Methods

This method is suitable for the determination of the purity and assay of **oxacillin** sodium salt.

Chromatographic Conditions:

- Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).[4]
- Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 60:40 v/v).
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV at 225 nm.[4]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Procedure:

- Standard Preparation: Prepare a standard solution of **oxacillin** sodium reference standard of known concentration in the mobile phase.
- Sample Preparation: Prepare a sample solution of **oxacillin** sodium salt of approximately the same concentration as the standard solution in the mobile phase.
- Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
- Calculation: Calculate the percentage purity or assay of **oxacillin** sodium salt by comparing the peak area of the sample to the peak area of the standard.

A simple UV-Vis spectrophotometric method can be used for the quantitative determination of **oxacillin** sodium. This method is based on the charge transfer complexation reaction of the drug with iodine.[1]

Procedure:[1]

- Standard Solution Preparation: Prepare a stock solution of **oxacillin** sodium (e.g., 100 μ g/mL) in methanol. Prepare a series of working standard solutions by diluting the stock

solution with methanol to obtain concentrations in the range of 10-50 µg/mL.

- Sample Preparation: Prepare a sample solution of **oxacillin** sodium salt in methanol to obtain a concentration within the calibration range.
- Reaction: To a fixed volume of each standard and sample solution, add a solution of iodine in dichloromethane.
- Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (approximately 365 nm) against a reagent blank.
- Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Quantification: Determine the concentration of **oxacillin** sodium in the sample solution from the calibration curve.

A redox titration method can be employed for the assay of **oxacillin** sodium salt.[3]

Procedure:

- Accurately weigh a quantity of **oxacillin** sodium salt and dissolve it in water.
- Add a known excess of a standard oxidizing agent solution (e.g., potassium permanganate or ceric sulfate) and a suitable acid (e.g., sulfuric acid).
- Allow the reaction to proceed for a specified time.
- Back-titrate the excess oxidizing agent with a standard reducing agent solution (e.g., ferrous ammonium sulfate) using a suitable indicator to determine the endpoint.
- Perform a blank titration under the same conditions.
- Calculate the percentage of **oxacillin** sodium salt in the sample based on the amount of oxidizing agent consumed.

Stability and Degradation

Oxacillin sodium is susceptible to degradation, primarily through hydrolysis of the β -lactam ring, which inactivates the antibiotic. The stability of **oxacillin** sodium solutions is influenced by several factors, including pH, temperature, and the presence of other substances.

- pH: **Oxacillin** is most stable in the pH range of 6.0 to 7.0. It is rapidly degraded in acidic and alkaline conditions.
- Temperature: The rate of degradation increases with increasing temperature. Solutions of **oxacillin** sodium are more stable when refrigerated. **Oxacillin** sodium was found to be stable for 7 days at 23°C with less than a 10% loss and for 30 days at 4°C with less than a 5% loss.[8][9]
- Compatibility: **Oxacillin** sodium is incompatible with aminoglycosides in the same I.V. infusion. Admixtures in dextrose-containing solutions can also lead to accelerated degradation.[10]

The primary degradation pathway involves the hydrolytic cleavage of the β -lactam ring to form the inactive penicilloic acid derivative. Other potential degradation products can arise from further reactions of this initial hydrolysate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of **oxacillin** sodium salt. The experimental protocols for its synthesis and analysis offer valuable practical information for researchers. A thorough understanding of its stability and degradation pathways is crucial for its proper handling, formulation, and clinical use. The information presented herein serves as a foundational resource for further research and development in the field of antimicrobial agents.

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- To cite this document: BenchChem. [chemical structure and properties of oxacillin sodium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211168#chemical-structure-and-properties-of-oxacillin-sodium-salt]

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